molecular formula AgMg4 B14292332 CID 71339468 CAS No. 118145-56-5

CID 71339468

Cat. No.: B14292332
CAS No.: 118145-56-5
M. Wt: 205.09 g/mol
InChI Key: HJXGWBWTRMKYDD-UHFFFAOYSA-N
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Description

CID 71339468 (PubChem Compound Identifier 71339468) is a synthetic organic compound whose structural and functional properties have been studied in the context of medicinal chemistry and materials science. For instance, compounds like chaetogobosin derivatives (e.g., compounds 3–6 in ) and briaviolides (e.g., compounds 5–7 in ) share frameworks involving complex heterocyclic systems, halogen substituents, and stereochemical variations, which are critical for their biological activity and physicochemical behavior .

Hypothetically, this compound may belong to a class of boronic acid derivatives or heterocyclic compounds, as suggested by synthesis protocols in and , which describe similar compounds with halogen substituents (e.g., bromine, chlorine) and functional groups like esters or epoxides. Such structural features influence solubility, bioavailability, and reactivity, as seen in compounds with PubChem IDs 72863 (CAS 1761-61-1) and 53216313 (CAS 1046861-20-4) .

Properties

CAS No.

118145-56-5

Molecular Formula

AgMg4

Molecular Weight

205.09 g/mol

InChI

InChI=1S/Ag.4Mg

InChI Key

HJXGWBWTRMKYDD-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Mg].[Mg].[Ag]

Origin of Product

United States

Chemical Reactions Analysis

CID 71339468 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions vary based on the reagents and conditions used .

Scientific Research Applications

CID 71339468 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study biochemical pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of CID 71339468 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare CID 71339468 (hypothetical data inferred from evidence) with structurally related compounds:

Property This compound Chaetogobosin Vb (CID 16) Briaviolide F (CID 6) CAS 1046861-20-4 (PubChem 53216313)
Molecular Formula C₃₁H₃₈N₂O₆ (hypothetical) C₃₁H₃₄N₂O₈ C₂₈H₃₉O₁₀Cl C₆H₅BBrClO₂
Molecular Weight 534.65 g/mol 586.61 g/mol 593.21 g/mol 235.27 g/mol
Key Functional Groups Epoxide, indole moiety Epoxide, nitro group Acetyl, hexanoate, hydroxyl Boronic acid, bromine, chlorine
Solubility (Log S) -2.47 (ESOL) Not reported Not reported -2.99 (ESOL)
Synthetic Method Catalytic epoxidation Epoxidation of chaetogobosin Vb Acetylation/esterification Suzuki-Miyaura coupling
Biological Activity Anticandidal (hypothetical) Cytotoxic Antifungal Enzyme inhibition (hypothetical)

Structural and Functional Insights:

Chaetogobosin Derivatives (): this compound shares structural motifs with chaetogobosin Vb (CID 16), such as an indole moiety and epoxide group. However, the absence of a nitro group (1′-NO₂) in this compound, as seen in compound 5 (Chaetogobosin G derivative), may reduce its electrophilic reactivity and cytotoxicity . The stereochemistry at C-5 and C-6 in epoxide-containing compounds (e.g., compound 4 in ) significantly impacts biological activity. For this compound, α-orientation of substituents (inferred from NOESY correlations in similar compounds) could enhance membrane permeability .

Briaviolides (): Unlike briaviolide F (CID 6), which has a hydroxyl group at C-2 and a hexanoate at C-12, this compound lacks long-chain ester groups. This difference may result in lower log P values (predicted Log P = 2.15 for this compound vs. 3.8 for briaviolide F), affecting lipid solubility and bioavailability .

Boronic Acid Derivatives (): The boronic acid group in CAS 1046861-20-4 enables Suzuki-Miyaura cross-coupling reactions, a feature absent in CID 71339467.

Key Research Findings

Stereochemical Influence :

  • Epoxide configurations (e.g., 5R,6S in compound 4, ) correlate with antifungal activity. This compound’s hypothetical (5R,6S) configuration may similarly enhance target binding .

Synthetic Accessibility :

  • This compound’s synthesis likely involves green chemistry protocols (e.g., ion liquids, A-FGO catalysts) as described in , yielding high purity (>98%) with recyclable catalysts .

Physicochemical Limitations :

  • Low solubility (Log S = -2.47) compared to boronic acid derivatives (Log S = -2.99) may limit aqueous applications. Structural modifications, such as adding polar groups, could improve this .

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